molecular formula C15H15ClN2O3 B2681981 Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1445764-48-6

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No.: B2681981
CAS No.: 1445764-48-6
M. Wt: 306.75
InChI Key: SVMHHGPGBICAFP-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.
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Biological Activity

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate, a compound with potential biological activity, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 18967-23-2
  • LogP : 2.82150 (indicating moderate lipophilicity)

Structural Representation

The compound features a 4-chlorophenyl group attached to a propene moiety, which is critical for its biological interactions. The cyanomethyl and acetate groups enhance its reactivity and potential binding interactions with biological targets.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • Receptor Modulation : The compound may act as an antagonist or modulator of specific receptors, such as melanocortin receptors, influencing metabolic and neurological pathways .
  • Enzyme Inhibition : It has been noted for its potential to inhibit enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .

Structure-Activity Relationships (SAR)

Studies have shown that substituents on the phenyl rings significantly affect the biological activity of related compounds. For example, variations in the electron-withdrawing or electron-donating groups on the aromatic moiety can enhance or diminish receptor affinity and selectivity .

Substituent TypeEffect on Activity
Electron-withdrawing (e.g., Cl)Increases binding affinity
Electron-donating (e.g., CH₃)Decreases binding affinity

Study 1: Anticancer Activity

A study investigating the anticancer properties of similar compounds found that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of the chlorophenyl group was particularly noted for its ability to increase apoptosis in tumor cells .

Study 2: Neurological Effects

Another research effort focused on the neuroprotective effects of related compounds. This compound demonstrated significant activity in reducing neuronal death in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(9-12-3-5-13(16)6-4-12)15(20)18(8-7-17)10-14(19)21-2/h3-6,9H,8,10H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHHGPGBICAFP-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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